5-O-Desmethyl Donepezil (5-DD) is a major metabolite of Donepezil, a drug primarily used in the treatment of Alzheimer's disease. [, , ] It is formed through the O-demethylation of Donepezil, primarily mediated by the cytochrome P450 enzymes CYP2D6 and CYP3A4/5. [, , ] While 5-DD is a prominent metabolite, its pharmacological activity, particularly its anti-acetylcholinesterase (AChE) activity, remains less characterized compared to its parent compound and another active metabolite, 6-O-Desmethyl Donepezil. [, , ]
5-O-Desmethyl Donepezil is a significant metabolite of Donepezil, a well-known acetylcholinesterase inhibitor used primarily in the treatment of Alzheimer's disease. This compound is characterized by the removal of a methoxy group at the fifth position of the Donepezil molecule, resulting in altered pharmacological properties. The study of this compound is crucial for understanding the metabolic pathways and potential therapeutic effects related to Donepezil.
5-O-Desmethyl Donepezil is derived from Donepezil through metabolic processes that occur primarily in the liver. The enzymatic activity of cytochrome P450 isoenzymes, particularly CYP3A4 and CYP2D6, plays a pivotal role in its formation . This metabolite can also be synthesized in laboratory settings for research purposes.
The synthesis of 5-O-Desmethyl Donepezil can be achieved through various chemical methods, including demethylation reactions. One notable approach involves the use of biological systems, such as fungi, which can biotransform Donepezil into its desmethylated forms. For instance, studies have shown that the fungi Beauveria bassiana and Cunninghamella elegans can effectively convert Donepezil into 5-O-Desmethyl Donepezil under specific conditions .
The high-performance liquid chromatography (HPLC) method is commonly employed to analyze and quantify 5-O-Desmethyl Donepezil during synthesis and biotransformation studies. This method utilizes a Chiralpak AD-H column and a mobile phase consisting of hexane, ethanol, and methanol . The enantioselective analysis allows for the determination of different stereoisomers produced during these reactions.
The molecular structure of 5-O-Desmethyl Donepezil features a piperidine ring with several functional groups, including an aromatic ring and an amine group. The absence of the methoxy group at the fifth position differentiates it from its parent compound, Donepezil.
5-O-Desmethyl Donepezil participates in various chemical reactions typical for piperidine derivatives. These include nucleophilic substitutions and oxidation reactions. The compound's reactivity can be influenced by its structural features, such as the presence of hydroxyl groups.
In laboratory settings, reactions involving 5-O-Desmethyl Donepezil are often monitored using chromatographic techniques to assess yield and purity. The stability of this compound under different conditions (e.g., temperature, pH) is also evaluated to optimize synthesis protocols.
The mechanism by which 5-O-Desmethyl Donepezil exerts its effects is closely related to that of Donepezil itself. As an acetylcholinesterase inhibitor, it prevents the breakdown of acetylcholine in synaptic clefts, thereby enhancing cholinergic transmission in the brain. This action is particularly beneficial in treating cognitive deficits associated with Alzheimer's disease.
Pharmacokinetic studies indicate that while 5-O-Desmethyl Donepezil has similar mechanisms to its parent compound, its potency may vary due to differences in binding affinity for acetylcholinesterase .
Relevant data from studies indicate that the compound maintains structural integrity during typical handling processes used in pharmacological research.
5-O-Desmethyl Donepezil has several applications in scientific research:
5-O-Desmethyl donepezil (systematic name: 2-((1-benzylpiperidin-4-yl)methyl)-5-hydroxy-6-methoxy-2,3-dihydro-1H-inden-1-one) is a major metabolite of the acetylcholinesterase inhibitor donepezil. Its molecular formula is C₂₃H₂₇NO₃, with a molecular weight of 365.47 g/mol [1] [5] [8]. The compound features a indanone moiety linked via a methylene bridge to a piperidine ring, which is N-benzylated. The key structural modification distinguishing it from the parent compound is the replacement of the 5-methoxy group with a hydroxyl group (–OH) due to O-demethylation [4] [10].
Stereochemically, the chiral center at the C2 position of the indanone ring generates (R)- and (S)-enantiomers. Enantioselective studies using chiral HPLC (Chiralpak AD-H column) reveal that fungal biotransformation preferentially produces the (R)-enantiomer, indicating stereoselective metabolism [6]. The presence of the 5-hydroxy group enhances hydrogen-bonding capability compared to the methoxy group in donepezil, influencing receptor interactions [5] [9].
Table 1: Atomic Composition of 5-O-Desmethyl Donepezil
Element | Carbon (C) | Hydrogen (H) | Nitrogen (N) | Oxygen (O) |
---|---|---|---|---|
Count | 23 | 27 | 1 | 3 |
The primary route to 5-O-desmethyl donepezil is in vivo metabolic transformation via cytochrome P450 enzymes (CYP2D6 and CYP3A4) in human liver microsomes [2] [10]. In vitro synthesis employs fungal biotransformation using Beauveria bassiana ATCC 7159, which selectively generates (R)-5-O-desmethyl donepezil with high enantiomeric excess [6]. Chemical synthesis involves O-demethylation of donepezil using boron tribromide (BBr₃) or other demethylating agents under controlled conditions [5] [8].
Key derivatives include:
Stable derivatives often involve acetylation or glucuronidation of the 5-hydroxy group for excretion studies [10].
5-O-Desmethyl donepezil is a solid with a melting point of 170–172°C and a predicted boiling point of 545.5 ± 50.0°C [8]. Its solubility profile is solvent-dependent: moderately soluble in dimethyl sulfoxide (DMSO) and ethyl acetate (with heating), slightly soluble in chloroform, and insoluble in water [8] [9]. The pKa is predicted at 8.16 ± 0.40, reflecting the basicity of the piperidine nitrogen [8]. The compound is stable at room temperature for short-term storage but requires freezer conditions (–20°C) for long-term preservation due to potential degradation of the indanone and piperidine moieties [9] [10].
Table 2: Physicochemical Properties of 5-O-Desmethyl Donepezil
Property | Value | Conditions |
---|---|---|
Molecular Weight | 365.47 g/mol | |
Melting Point | 170–172°C | |
Solubility | 10–25 mg/mL in DMSO | 25°C |
pKa | 8.16 ± 0.40 (predicted) | Protonation at piperidine N |
LogP | 3.2 (estimated) | Octanol/water partition |
Nuclear Magnetic Resonance (NMR):
Mass Spectrometry (MS):
Infrared (IR) Spectroscopy:Strong bands at 3200–3400 cm⁻¹ (O–H stretch), 1675 cm⁻¹ (C=O stretch), and 1250 cm⁻¹ (C–O phenol) [8] [9].
Structurally, 5-O-desmethyl donepezil differs from donepezil (C₂₄H₂₉NO₃, MW 379.49 g/mol) by the loss of a methyl group at the 5-position, resulting in a phenolic –OH instead of –OCH₃ [1] [5]. This modification reduces lipophilicity (LogP ~3.2 vs. ~3.8 for donepezil) and enhances hydrogen-bonding potential [8] [10].
Among metabolites:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0